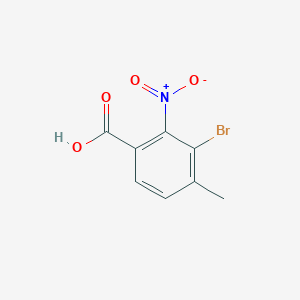

3-Bromo-4-methyl-2-nitrobenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives

3-Bromo-4-methyl-2-nitrobenzoic acid belongs to the broad class of substituted benzoic acid derivatives. Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental structures in organic chemistry and are found in numerous natural products and synthetic compounds. wikipedia.orgnih.govresearchgate.net The chemical properties of these derivatives are profoundly influenced by the nature and position of the substituents on the aromatic ring. researchgate.net

In the case of this compound, the benzene (B151609) ring is decorated with three distinct functional groups:

Carboxyl Group (-COOH): This group defines the molecule as a benzoic acid, imparting acidic properties. It can readily undergo reactions typical of carboxylic acids, such as esterification.

Bromo Group (-Br): As a halogen, the bromine atom is an electron-withdrawing group due to its electronegativity. It also serves as a crucial functional handle for cross-coupling reactions, such as the Suzuki coupling, which are pivotal for forming new carbon-carbon bonds. guidechem.com

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence significantly impacts the electronic properties of the aromatic ring and the acidity of the carboxyl group. Furthermore, the nitro group can be chemically reduced to form an amino group (-NH₂), providing a pathway to a different class of compounds, such as anthranilic acid derivatives, which are valuable in pharmaceutical synthesis. ontosight.ai

Methyl Group (-CH₃): In contrast to the bromo and nitro groups, the methyl group is weakly electron-donating.

Significance of Aromatic Halogenation and Nitration in Contemporary Chemical Synthesis Research

The synthesis of compounds like this compound relies on fundamental and widely utilized reactions in organic chemistry, particularly aromatic halogenation and nitration. These reactions are cornerstone examples of electrophilic aromatic substitution, a process where an atom or group on an aromatic ring is replaced by an electrophile.

Aromatic Nitration is the process of introducing a nitro group onto an aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). quora.com The introduction of a nitro group is a critical step in the synthesis of many industrial chemicals, including explosives, dyes, and pharmaceutical intermediates. ontosight.ai The nitro group acts as a powerful deactivator and meta-director for subsequent electrophilic substitutions, but its true synthetic utility often lies in its ability to be reduced to an amine, opening up a vast array of further chemical transformations.

Aromatic Halogenation involves the introduction of a halogen (such as bromine or chlorine) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, like iron(III) bromide (FeBr₃) when using bromine, to polarize the halogen molecule and make it sufficiently electrophilic to attack the aromatic ring. Halogenated aromatic compounds are exceptionally valuable in organic synthesis. The halogen atom can be used as a directing group for subsequent substitutions and, more importantly, serves as a key reactive site for forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

The strategic combination of nitration and halogenation allows chemists to produce highly functionalized aromatic building blocks, such as this compound, which are pre-organized with multiple reactive centers for constructing complex molecular targets.

Overview of Multidisciplinary Research Trajectories for the Chemical Compound and Analogues

While specific research focused solely on this compound is limited, the research trajectories of its analogues provide a clear indication of its potential applications as a synthetic intermediate. The value of such a compound lies in its capacity to be elaborated into more complex molecules with potential utility in medicinal chemistry, agrochemicals, and materials science.

Research on closely related compounds highlights several key areas of application:

Synthesis of Heterocyclic Systems: Substituted benzoic acids are common starting materials for building heterocyclic ring systems, which are core structures in many pharmaceuticals. For instance, the analogue 3-Bromo-4-methylbenzoic acid has been utilized in the synthesis of a 2-benzazepine-4-acetic acid derivative, which was investigated as a potent antagonist for the GPIIb/IIIa receptor, a target for antiplatelet therapy. sigmaaldrich.com

Agrochemicals and Pharmaceuticals: Halogenated and nitrated aromatic compounds are frequently used as intermediates in the production of pesticides and pharmaceuticals. guidechem.compreprints.org The functional groups allow for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The specific substitution pattern of this compound makes it a candidate for creating novel bioactive compounds.

Advanced Organic Synthesis: The presence of multiple, orthogonally reactive functional groups makes this compound and its analogues valuable in complex synthetic campaigns. The bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine for amide bond formation or diazotization, and the carboxylic acid can be converted to esters, amides, or other functionalities. guidechem.com For example, 3-Bromo-4-methylbenzoic acid has been used as a precursor in the synthesis of biphenyl (B1667301) amides and O-spiro C-aryl glucosides. sigmaaldrich.com

The research trajectory for this compound is therefore projected to be as a specialized building block, enabling access to complex, highly substituted aromatic compounds for evaluation in various multidisciplinary fields, particularly in the discovery of new drugs and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFRBFOZDYWGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Methyl 2 Nitrobenzoic Acid and Precursors

Strategic Approaches to Regioselective Functionalization of Aromatic Systems

The successful synthesis of polysubstituted aromatic compounds like 3-bromo-4-methyl-2-nitrobenzoic acid hinges on the understanding and application of the principles of electrophilic aromatic substitution and the directing effects of various functional groups. The order of introduction of the bromo, nitro, and methyl groups, along with the manipulation of the carboxylic acid functionality, is critical for achieving the desired substitution pattern.

Directed Bromination Techniques on Benzoic Acid Scaffolds

The introduction of a bromine atom onto a benzoic acid derivative is a key step in the synthesis of the target molecule. The directing effect of the substituents already present on the aromatic ring plays a crucial role in determining the position of bromination. In the context of synthesizing this compound, the precursor is typically 4-methylbenzoic acid.

The carboxylic acid group (-COOH) is a deactivating and meta-directing group due to its electron-withdrawing nature. Conversely, the methyl group (-CH3) is an activating and ortho-, para-directing group. When both are present, as in 4-methylbenzoic acid, the activating effect of the methyl group generally directs the incoming electrophile. Therefore, bromination of 4-methylbenzoic acid is expected to occur at the position ortho to the methyl group, which is the 3-position, to yield 3-bromo-4-methylbenzoic acid.

Standard bromination conditions often involve the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

Controlled Nitration Procedures for Aromatic Rings

The introduction of a nitro group (-NO₂) onto the aromatic ring is another critical electrophilic aromatic substitution reaction. The success of this step depends heavily on the directing effects of the substituents already on the ring and the reaction conditions.

In the synthesis of this compound, the nitration is typically performed on the 3-bromo-4-methylbenzoic acid precursor. The directing effects of the three substituents must be considered:

Carboxylic acid group (-COOH): Meta-directing and deactivating.

Methyl group (-CH₃): Ortho-, para-directing and activating.

Bromo group (-Br): Ortho-, para-directing and deactivating.

The position for nitration is determined by the cumulative electronic and steric effects of these groups. The most activated position that is sterically accessible will be favored. In 3-bromo-4-methylbenzoic acid, the positions ortho and para to the activating methyl group are the 2- and 6-positions. The position meta to the deactivating carboxylic acid group is the 5-position. The positions ortho and para to the deactivating bromo group are the 2- and 5-positions.

Considering these directing effects, the 2-position is ortho to the activating methyl group and ortho to the deactivating bromo group, and also ortho to the deactivating carboxylic acid group. The activating effect of the methyl group is generally stronger than the deactivating effects of the bromo and carboxylic acid groups, thus directing the incoming nitro group to the 2-position.

Controlled nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures to prevent over-nitration and side reactions. youtube.com

Introduction and Modification of the Methyl Group

The methyl group is a key component of the target molecule and is typically present in the starting material. Readily available precursors such as 4-methylbenzoic acid (p-toluic acid) serve as convenient starting points for the synthesis. The methyl group can also be introduced onto a benzene (B151609) ring through Friedel-Crafts alkylation, although this method can be prone to polysubstitution and rearrangement. For the synthesis of this compound, starting with a methylated precursor is the more common and efficient approach.

Formation and Manipulation of the Carboxylic Acid Functionality

The carboxylic acid group is a defining feature of the target molecule. In most synthetic routes, this functionality is present in the starting material, such as 4-methylbenzoic acid. Alternatively, a carboxylic acid group can be introduced by the oxidation of an alkyl side chain, for instance, oxidizing a methyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, for this specific synthesis, it is more strategic to start with a benzoic acid derivative to utilize its meta-directing effect in subsequent functionalization steps.

Multi-step Synthetic Pathways to this compound and Related Structures

Based on the strategic considerations outlined above, a logical multi-step synthetic pathway for this compound can be devised.

Precursor Identification and Synthesis from Readily Available Aromatics (e.g., methylbenzoic acid derivatives, nitrobenzoic acids)

The most common and efficient synthetic route to this compound starts from the readily available precursor, 4-methylbenzoic acid.

Step 1: Bromination of 4-Methylbenzoic Acid

The first step involves the electrophilic bromination of 4-methylbenzoic acid. The activating ortho-, para-directing methyl group directs the incoming bromine atom to the position ortho to it, resulting in the formation of 3-bromo-4-methylbenzoic acid.

Reaction Scheme for Step 1:

| Reactant | Reagent | Product |

| 4-Methylbenzoic Acid | Br₂ / FeBr₃ | 3-Bromo-4-methylbenzoic Acid |

Step 2: Nitration of 3-Bromo-4-methylbenzoic Acid

The second step is the nitration of the synthesized 3-bromo-4-methylbenzoic acid. As discussed in section 2.1.2, the combined directing effects of the methyl, bromo, and carboxylic acid groups favor the introduction of the nitro group at the 2-position. This regioselectivity is crucial for obtaining the desired final product.

Reaction Scheme for Step 2:

| Reactant | Reagent | Product |

| 3-Bromo-4-methylbenzoic Acid | HNO₃ / H₂SO₄ | This compound |

This two-step sequence from a commercially available starting material provides a reliable and regioselective route to this compound.

Sequence-Specific Functionalization Strategies

The order in which functional groups are introduced onto the aromatic ring is critical in directing the position of subsequent substitutions. The synthesis often begins with a commercially available substituted toluene or benzoic acid derivative. The directing effects of the existing substituents (ortho-, para-, or meta-directing) guide the regioselectivity of the subsequent bromination and nitration reactions. For instance, starting with 4-methylbenzoic acid, the carboxyl group is a meta-director, while the methyl group is an ortho- and para-director. The interplay of these directing effects, along with steric hindrance, will determine the position of the incoming electrophiles.

A plausible synthetic route could involve the nitration of 3-bromo-4-methylbenzoic acid. In this case, the bromine atom and the methyl group would direct the incoming nitro group. Alternatively, the synthesis could start from a different precursor, such as a substituted toluene, where the methyl group is first oxidized to a carboxylic acid after the desired bromo and nitro substituents are in place.

Conversions from Analogous Benzaldehydes or Halogenated Nitrobenzenes

The target molecule can also be synthesized from precursors such as 3-bromo-4-methyl-2-nitrobenzaldehyde. The aldehyde functional group can be oxidized to a carboxylic acid in the final step of the synthesis. This approach allows for the introduction of the bromo, methyl, and nitro groups onto a benzaldehyde scaffold before the final oxidation.

Another synthetic strategy involves starting with a halogenated nitrobenzene, such as 1,3-dibromo-2-nitrobenzene. This precursor can undergo a series of reactions, including substitution, decarboxylation, and oxidation, to ultimately yield 3-bromo-2-nitrobenzoic acid, a close analog of the target compound. google.com A similar multi-step sequence starting from an appropriately substituted halogenated nitrobenzene could be adapted for the synthesis of this compound.

Catalytic Systems and Optimized Reaction Conditions in Synthetic Research

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the catalytic systems and reaction conditions employed.

Role of Lewis Acid Catalysts in Halogenation (e.g., FeBr₃)

In electrophilic aromatic substitution reactions such as bromination, a Lewis acid catalyst is often essential to activate the halogen. For the bromination of an aromatic ring, a catalyst like iron(III) bromide (FeBr₃) is commonly used. rsc.org The FeBr₃ polarizes the bromine molecule, making it a much stronger electrophile, which can then attack the electron-rich aromatic ring. The choice of solvent and reaction temperature is also critical to control the rate and selectivity of the bromination reaction.

Table 1: Common Lewis Acid Catalysts in Halogenation

| Catalyst | Halogen | Substrate |

| FeBr₃ | Br₂ | Benzene derivatives |

| AlCl₃ | Cl₂ | Benzene derivatives |

| FeCl₃ | Cl₂ | Benzene derivatives |

Evaluation of Mixed Acid Systems for Nitration (e.g., HNO₃/H₂SO₄ with temperature control)

Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.comquora.comquora.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile then reacts with the aromatic ring.

Temperature control is crucial during nitration, as the reaction is highly exothermic and can lead to multiple nitrations or side reactions if not properly managed. The reaction is often carried out at low temperatures (e.g., 0-10 °C) to ensure mono-nitration and prevent the formation of unwanted byproducts. The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. study.com

Table 2: Typical Conditions for Aromatic Nitration

| Reagents | Temperature | Purpose |

| HNO₃ / H₂SO₄ | 0-10 °C | Generation of nitronium ion (NO₂⁺) and controlled mononitration |

| HNO₃ / Ac₂O | Varies | Alternative nitrating agent, can offer different selectivity |

Oxidation Methods for Alkyl to Carboxyl Transformations (e.g., KMnO₄)

A common strategy in the synthesis of substituted benzoic acids is the oxidation of an alkyl group, typically a methyl group, on the benzene ring. libretexts.org Potassium permanganate (KMnO₄) is a strong oxidizing agent frequently used for this transformation. quora.comquora.comlibretexts.org The reaction is often carried out in a basic or neutral aqueous solution, followed by acidification to yield the carboxylic acid.

The oxidation of an alkylbenzene with KMnO₄ typically proceeds to the carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure complete oxidation and to avoid degradation of other functional groups on the aromatic ring. sciencemadness.orgchemspider.com

Table 3: Common Oxidizing Agents for Alkyl to Carboxyl Conversion

| Oxidizing Agent | Typical Substrate | Product |

| KMnO₄ | Alkylbenzenes | Benzoic acids |

| H₂CrO₄ | Alkylbenzenes | Benzoic acids |

| O₂ (Air) with catalyst | Alkylnitrobenzenes | Nitrobenzoic acids patsnap.comgoogle.com |

Esterification and Hydrolysis Techniques

Esterification and hydrolysis are fundamental reactions in the synthesis and purification of carboxylic acids. If the synthesis yields an ester of this compound, a hydrolysis step is necessary to obtain the final carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis involves heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid. acs.org Base-promoted hydrolysis, also known as saponification, is carried out by heating the ester with a base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt. libretexts.org

Conversely, esterification may be used as a purification strategy or to protect the carboxylic acid group during subsequent reactions. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.

Table 4: Common Methods for Esterification and Hydrolysis

| Reaction | Reagents | Conditions |

| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Heat |

| Base-promoted Hydrolysis | NaOH or KOH, then H₃O⁺ | Heat |

| Fischer Esterification | Alcohol, H⁺ (e.g., H₂SO₄) | Heat |

Emerging Synthetic Approaches and Methodological Advancements

The synthesis of complex aromatic compounds such as this compound is continually evolving, with a focus on developing more efficient, sustainable, and safer laboratory practices. Modern synthetic chemistry is increasingly moving away from traditional methods that often require harsh conditions, long reaction times, and the use of hazardous solvents. This section explores several emerging synthetic approaches and methodological advancements that hold promise for the synthesis of this compound and its precursors. These include mechanochemical nitration, microwave-assisted protocols, and solvent-free reaction conditions, which align with the principles of green chemistry by minimizing waste, reducing energy consumption, and enhancing reaction efficiency.

Mechanochemical Nitration Strategies

Mechanochemical synthesis, a technique that uses mechanical force to induce chemical reactions, is gaining traction as a sustainable alternative to conventional solvent-based methods. In the context of nitration, mechanochemistry offers the potential for performing reactions in the absence of bulk solvents, which can significantly reduce the environmental impact of the process.

For the synthesis of nitroaromatic compounds, mechanochemical approaches often involve the grinding or milling of reactants together, sometimes with a small amount of a liquid additive to facilitate the reaction. This process can lead to higher reaction rates and, in some cases, different product selectivities compared to solution-phase reactions. While specific studies on the mechanochemical nitration of 3-bromo-4-methylbenzoic acid to produce this compound are not extensively documented, the principles can be extrapolated from research on other aromatic systems.

A typical mechanochemical nitration setup would involve the milling of the parent benzoic acid derivative with a nitrating agent, such as a mixture of nitric acid and a solid acid catalyst. The mechanical energy supplied during milling can help to overcome activation barriers and promote the intimate mixing of reactants, thereby facilitating the electrophilic aromatic substitution. This approach avoids the need for large volumes of strong acids like sulfuric acid, which are typically used in conventional nitration reactions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ajrconline.orgnih.gov This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. ajrconline.org

In the synthesis of nitrobenzoic acid derivatives, microwave-assisted protocols can be particularly advantageous. For instance, the nitration of benzoic acid, a key step in the synthesis of many nitroaromatic compounds, can be significantly expedited using microwave heating. A microwave-assisted approach to synthesizing this compound would likely involve irradiating a mixture of 3-bromo-4-methylbenzoic acid and a nitrating agent in a suitable solvent. The rapid and uniform heating provided by the microwave can lead to a more controlled reaction, minimizing the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional heating methods.

The table below illustrates a comparative example of reaction times for a generic organic synthesis, highlighting the efficiency of microwave-assisted methods.

| Reaction | Conventional Method Time | Microwave-Assisted Time |

| Esterification | 1 hour | 15 minutes |

| Imidazole Synthesis | 1 hour | 10 minutes |

| Quinazolinone Synthesis | 1 hour | 10 minutes |

This table provides a general comparison and is not specific to the synthesis of this compound.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental pollution and health hazards associated with volatile organic solvents. For the synthesis of this compound, adopting solvent-free approaches could offer significant benefits.

Solvent-free nitration can be achieved through various techniques, including the use of solid-supported reagents or by reacting the neat substrates under specific conditions. For example, a solid-supported nitrating agent could be prepared by impregnating a solid support, such as silica gel, with a nitrating agent. This solid reagent can then be mixed with the substrate, 3-bromo-4-methylbenzoic acid, and the reaction can proceed without the need for a solvent.

Another approach involves the use of eutectic mixtures or ionic liquids as reaction media, which can be more environmentally benign than traditional organic solvents. These methods not only reduce waste but can also simplify product isolation and purification.

Reaction Yield Optimization and Purity Enhancement Strategies in Laboratory Synthesis

Achieving high yields and purity is a critical aspect of laboratory synthesis. For a multi-substituted aromatic compound like this compound, the presence of isomeric byproducts and unreacted starting materials is a common challenge. Therefore, effective optimization and purification strategies are essential.

Reaction Yield Optimization:

Optimizing the yield of the desired product often involves a systematic investigation of various reaction parameters. These can include:

Stoichiometry of Reactants: Varying the molar ratios of the starting materials and reagents can have a significant impact on the reaction outcome.

Reaction Temperature and Time: Careful control of temperature is crucial in nitration reactions to prevent the formation of unwanted isomers and over-nitrated products. truman.edu

Catalyst Selection: The choice of catalyst, if applicable, can influence both the rate and selectivity of the reaction.

Purity Enhancement Strategies:

Once the reaction is complete, the crude product must be purified to remove impurities. Common and effective techniques for the purification of crystalline organic compounds like this compound include flash chromatography and recrystallization.

Flash Chromatography: This is a rapid form of column chromatography that is widely used for the purification of organic compounds. cdc.gov The crude product is loaded onto a column of silica gel and eluted with a suitable solvent system. By carefully selecting the eluent, it is possible to separate the desired product from impurities with different polarities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Recrystallization: This is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. The choice of solvent is critical for successful recrystallization. For nitrobenzoic acids, aqueous solutions or mixtures of organic solvents are often employed. orgsyn.orgorgsyn.org

The following table summarizes the key aspects of these purification techniques:

| Technique | Principle | Key Considerations |

| Flash Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Selection of appropriate solvent system, proper column packing. |

| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Choice of a suitable solvent, controlling the rate of cooling. |

By employing a combination of reaction optimization and robust purification strategies, it is possible to obtain this compound in high yield and purity, which is essential for its subsequent use in research and development.

Chemical Transformations and Reactivity Profiling of 3 Bromo 4 Methyl 2 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides through well-established synthetic protocols. These transformations are fundamental in modifying the compound's physical and biological properties.

Esterification Reactions for Derivative Synthesis

Esterification of benzoic acids is a common strategy for producing derivatives. For 3-Bromo-4-methyl-2-nitrobenzoic acid, standard methods such as Fischer esterification can be employed. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and removal of water is often necessary to drive it towards the product.

Another effective method for synthesizing esters from related benzoic acids involves a two-step, one-pot procedure. The carboxylic acid is first converted to a more reactive acyl chloride intermediate using a reagent like oxalyl chloride or thionyl chloride. This intermediate is then reacted with the desired alcohol to form the corresponding ester. This method often proceeds under milder conditions and can provide high yields. For example, the synthesis of Methyl 3-bromo-4-methylbenzoate from 3-bromo-4-methylbenzoic acid has been achieved using oxalyl chloride followed by the addition of methanol.

Amidation and Peptide Coupling Reactions (for related benzoic acids)

The formation of an amide bond is a cornerstone of medicinal chemistry and materials science. This transformation can be achieved by reacting the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this reaction typically requires the use of coupling reagents. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine.

A wide array of modern coupling reagents are available, which are broadly classified into carbodiimide, phosphonium, and aminium/uronium salt types.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC), are effective but can have drawbacks related to byproduct removal.

Phosphonium salts , like Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts , such as HATU and HBTU, are highly efficient and are often used to couple sterically hindered substrates or minimize racemization in peptide synthesis. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance reaction rates and suppress side reactions.

For related compounds like 4-chloro-3-nitrobenzoic acid, amidation has been demonstrated by first converting the acid to its acyl chloride with thionyl chloride, followed by reaction with an amine. This highlights a classic and robust method for amide synthesis.

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, thereby stabilizing the intermediate. In this compound, the nitro group is in the ortho position relative to the bromine atom. This arrangement strongly activates the bromine for displacement by nucleophiles, as the anionic charge of the intermediate can be effectively stabilized by the adjacent nitro group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine, which also serves as the solvent. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide intermediate, and subsequent reductive elimination.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. The process is catalyzed by a palladium complex, often featuring bulky, electron-rich phosphine (B1218219) ligands, and requires a strong base like sodium tert-butoxide. The mechanism involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination to form the arylamine product. This reaction has largely replaced harsher classical methods for C-N bond formation.

Reductive Debromination Studies

Reductive debromination, the replacement of a bromine atom with a hydrogen atom, is a transformation that can be accomplished through various chemical and biological methods. For haloaromatic compounds, this reaction is of environmental interest and synthetic utility. In environmental contexts, anaerobic microorganisms have been shown to mediate the reductive dehalogenation of brominated aromatic compounds. This process, termed dehalorespiration, involves enzymes known as reductive dehalogenases. Studies have identified conserved gene motifs for these enzymes in microbial consortia capable of debrominating bromophenols. Such biological pathways offer a mechanism for the degradation of halogenated pollutants. Chemically, reductive dehalogenation of aryl halides can be achieved using various reagents, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), hydride reagents, or dissolving metal reduction systems.

Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo a variety of chemical conversions.

One of the most significant reactions of aromatic nitro compounds is their reduction to the corresponding primary amines. This transformation is fundamental in organic synthesis as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing amino group (-NH₂), drastically altering the electronic properties of the aromatic ring. youtube.com For this compound, this reduction yields 2-amino-3-bromo-4-methylbenzoic acid.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. youtube.comwikipedia.org The reaction is typically carried out under pressure in a suitable solvent. This method is often preferred for its clean reaction profile and high yields.

Metal and Acid Reduction: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comresearchgate.net The Béchamp reduction, using iron filings and HCl, is a common industrial process for converting nitroarenes to anilines. researchgate.net This method is cost-effective and tolerant of many other functional groups.

The choice of reducing agent can be critical to ensure chemoselectivity, preventing the reduction of other susceptible groups within the molecule, such as the carboxylic acid or the carbon-bromine bond.

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate) | Generally clean and high-yielding; can sometimes affect other functional groups. youtube.comwikipedia.org |

| Metal/Acid Reduction | Fe/HCl (or Sn/HCl, Zn/HCl) | Aqueous acidic medium, often with heating | Cost-effective, robust, and widely used in industry; generates metallic waste. youtube.comresearchgate.net |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

| Hydrosulfite Reduction | Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent often used for sensitive substrates. wikipedia.org |

Beyond reduction to an amine, the nitro group can be transformed into several other functionalities or can influence the molecule's reactivity in other ways.

Partial Reduction: Under controlled conditions, the reduction of a nitro group can be stopped at intermediate stages. For instance, using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride can yield the corresponding N-arylhydroxylamine (2-hydroxylamino-3-bromo-4-methylbenzoic acid). wikipedia.org Further reduction or different reagents can lead to the formation of azo or azoxy compounds, which involve the coupling of two aromatic molecules. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group intensely activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. nih.govquora.comblogspot.com In this compound, the nitro group at position 2 and the bromo group at position 3 could potentially make the ring susceptible to SNAr reactions, where a strong nucleophile displaces a leaving group (like the bromide).

Denitration: In some cases, the nitro group can be completely removed from the aromatic ring. This can occur via a multi-step process that typically involves reduction to the amine, diazotization with nitrous acid (HNO₂) to form a diazonium salt, and subsequent reductive removal of the diazonium group using reagents like hypophosphorous acid (H₃PO₂). blogspot.com Some novel redox-denitration reactions have also been reported where an ortho-substituent interacts with the nitro group, leading to its cleavage from the ring. rsc.org

Reactions at the Methyl Group

The methyl group attached to the aromatic ring is also a site for various chemical transformations, primarily involving the benzylic carbon, which is activated by the adjacent aromatic system.

The hydrogen atoms on the methyl group (benzylic hydrogens) can be replaced by halogens via a free-radical mechanism. Benzylic bromination is a common example, converting the methyl group into a bromomethyl group (-CH₂Br). This reaction is typically initiated by light or a radical initiator.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, with a radical initiator such as benzoyl peroxide (BPO) or AIBN. google.comgoogle.com This would convert this compound to 3-Bromo-4-(bromomethyl)-2-nitrobenzoic acid, a highly useful intermediate for further synthesis.

Table 2: Typical Conditions for Benzylic Bromination

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Substrate | This compound | The starting material containing the methyl group. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals. organic-chemistry.orgmasterorganicchemistry.com |

| Initiator | Benzoyl Peroxide (BPO) or AIBN / UV light | Initiates the radical chain reaction. google.com |

| Solvent | Carbon tetrachloride (CCl₄) or Cyclohexane | A non-polar medium for the radical reaction. google.com |

The benzylic methyl group can be oxidized to form an aldehyde (-CHO) or a carboxylic acid (-COOH).

Oxidation to Carboxylic Acid: Strong oxidizing agents can convert the methyl group completely to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or nitric acid (HNO₃) are commonly used for this purpose. quora.comresearchgate.netgoogle.com This reaction on this compound would result in the formation of 3-bromo-2-nitroisophthalic acid (a benzene-1,3-dicarboxylic acid derivative). The presence of the electron-withdrawing nitro and carboxyl groups on the ring can make the oxidation of the methyl group more difficult compared to simple toluene. quora.com

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage requires milder and more specific conditions. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), is a classic method for the direct oxidation of an aromatic methyl group to an aldehyde. ncert.nic.in Another approach involves side-chain halogenation to a dihalomethyl group, followed by hydrolysis. These methods would yield 3-bromo-4-formyl-2-nitrobenzoic acid.

Mechanistic Insights into Substituent Effects on Aromatic Reactivity

Nitro Group (-NO₂): This is a very strong deactivating group. It withdraws electron density from the benzene (B151609) ring through both a powerful negative inductive effect (-I) and a negative resonance effect (-R). quora.comyoutube.combrainly.com This significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophilic aromatic substitution (by a factor of roughly a million compared to benzene). libretexts.orglibretexts.org The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for further electrophilic substitution. blogspot.comnih.gov

Carboxyl Group (-COOH): This is also a deactivating, meta-directing group. It withdraws electron density primarily through a strong -I effect and a weaker -R effect. fiveable.me

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong -I effect (electronegativity), which withdraws electron density from the ring. However, they possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). This resonance donation stabilizes the carbocation intermediate in electrophilic attack at the ortho and para positions. Consequently, bromine is a deactivating but ortho-, para-directing substituent. quora.com

Methyl Group (-CH₃): This is an activating group. It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation. This increases the ring's nucleophilicity and stabilizes the carbocation intermediate, making the ring more reactive than benzene. It is an ortho-, para-director. quora.comfiveable.me

In this compound, the ring is heavily substituted with three deactivating groups (nitro, carboxyl, bromo) and one activating group (methyl). The powerful deactivating effects of the nitro and carboxyl groups dominate, rendering the aromatic ring highly electron-deficient and generally unreactive towards further electrophilic substitution. If a reaction were forced under harsh conditions, the position of attack would be determined by the complex interplay of these directing effects.

Table 3: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO₂ | 2 | Strong -I, Strong -R | Strongly Deactivating libretexts.org | Meta |

| -COOH | 1 | Strong -I, Weak -R | Deactivating fiveable.me | Meta |

| -Br | 3 | Strong -I, Weak +R | Deactivating | Ortho, Para |

| -CH₃ | 4 | Weak +I, Hyperconjugation | Activating quora.com | Ortho, Para |

Derivatization Strategies and Analog Development for Research Applications

Synthesis of Ester Derivatives for Research Probes

The carboxylic acid moiety of 3-bromo-4-methyl-2-nitrobenzoic acid is a prime target for derivatization, with esterification being a fundamental strategy to create research probes. Ester derivatives can modulate the compound's polarity, solubility, and cell permeability, which are critical properties for biological probes.

Standard esterification methods are applicable for this transformation. One common approach involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an alcohol. A procedure analogous to the synthesis of methyl 3-bromo-4-methylbenzoate can be employed: the benzoic acid is treated with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF), to generate the highly reactive acyl chloride. This intermediate is then reacted with the desired alcohol (e.g., methanol, ethanol, or more complex fluorescent alcohols) to yield the corresponding ester.

Another method is the Fischer-Speier esterification, where the benzoic acid is refluxed with an excess of alcohol under acidic catalysis (e.g., sulfuric acid). This method is effective for simple, unhindered alcohols. The resulting esters, such as "benzoic acid 3-bromo-4-nitro methyl ester," can be used in screening assays or as building blocks for more complex molecular probes. simsonpharma.com

Table 1: General Methods for Ester Synthesis

| Method | Reagents | Description |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Alcohol | A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester. |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | A reversible reaction where the carboxylic acid and an alcohol are heated in the presence of an acid catalyst to form the ester and water. |

Preparation of Amide Analogues for Structural and Bioactivity Studies

The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor group, significantly altering the molecule's potential intermolecular interactions. This modification is pivotal for exploring structural requirements and biological activities. Amide analogues are commonly synthesized to mimic peptide bonds or to interact with biological targets through specific hydrogen bonding patterns.

The synthesis of amides from this compound typically proceeds via two main routes. The first involves the activation of the carboxylic acid with a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in the presence of the desired amine.

Alternatively, a more robust method involves converting the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride, as described for ester synthesis. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. A similar protocol has been described for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid, where the intermediate acyl chloride is reacted with methylamine (B109427) to yield the final product. google.com This strategy can be applied to a wide range of amines to generate a library of amide analogues for bioactivity screening. researchgate.net

Table 2: Representative Amide Synthesis Strategy

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) | 3-Bromo-4-methyl-2-nitrobenzoyl chloride | Activation of the carboxylic acid |

| 2 | 3-Bromo-4-methyl-2-nitrobenzoyl chloride | Amine (R-NH₂) | 3-Bromo-4-methyl-N-substituted-2-nitrobenzamide | Formation of the amide bond |

Development of Reduced Forms (Amino-benzoic Acid Derivatives) for Further Functionalization

A key strategic transformation is the reduction of the electron-withdrawing nitro group to an electron-donating amino group. This reaction fundamentally changes the electronic properties of the aromatic ring and provides a new nucleophilic center for further chemical modifications. The resulting 2-amino-3-bromo-4-methylbenzoic acid is an anthranilic acid derivative, a valuable precursor for a wide array of heterocyclic compounds.

The reduction of aromatic nitro groups is a well-established transformation in organic synthesis. Common methods include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is generally a clean and high-yielding reaction.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

The resulting 2-aminobenzoic acid derivative is a versatile intermediate, with the amino and carboxylic acid groups positioned to undergo intramolecular cyclization reactions to form various fused ring systems.

Exploration of Heterocyclic Scaffolds Derived from the Compound (e.g., quinazolinones, indazoles)

The 2-amino-3-bromo-4-methylbenzoic acid, obtained from the reduction of the parent compound, is an ideal starting material for the synthesis of quinazolinone heterocycles. niscair.res.in Quinazolinones are a class of compounds with significant importance in medicinal chemistry due to their broad pharmacological properties. nih.gov

Several synthetic routes can be employed:

Reaction with Amides or Cyanamide (B42294): The Niementowski synthesis involves the condensation of an anthranilic acid with an acid amide at high temperatures to form the quinazolinone ring. nih.gov Alternatively, reaction with cyanamide under acidic conditions can yield 2-amino-substituted quinazolinones. niscair.res.innih.gov A study on the synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones from 2-amino-6-bromobenzoic acid highlights relevant methodologies. niscair.res.in

Reaction with Acid Anhydrides: Treatment of the anthranilic acid derivative with an acid anhydride, such as acetic anhydride, followed by cyclization with a nitrogen source like formamide, can produce 2-substituted quinazolinones. niscair.res.in

The synthesis of indazoles from this compound is less direct. Typically, indazole synthesis involves the cyclization of precursors like 2-halobenzonitriles with hydrazines or the intramolecular cyclization of o-toluidine (B26562) derivatives. organic-chemistry.org One potential pathway could involve converting the carboxylic acid to a nitrile, followed by reduction and diazotization/cyclization, though the synthesis of quinazolinones from the reduced intermediate is a more direct and commonly employed strategy for anthranilic acid derivatives.

Table 3: Quinazolinone Synthesis from the Reduced Intermediate

| Reagent for Cyclization | Resulting Quinazolinone Scaffold |

|---|---|

| Cyanamide/HCl | 2-Amino-8-bromo-7-methylquinazolin-4(3H)-one |

| Acetic anhydride, then Formamide | 8-Bromo-2,7-dimethylquinazolin-4(3H)-one |

| Formamide (Niementowski) | 8-Bromo-7-methylquinazolin-4(3H)-one |

Rational Design of Analogues for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. The rational design of analogues of this compound involves systematically modifying its three key functional regions: the carboxylic acid, the nitro group, and the substituents on the aromatic ring (bromo and methyl groups).

A typical SAR investigation would involve synthesizing and testing a matrix of compounds to probe the importance of each substituent:

Ring Substituents: The bromo and methyl groups would be varied to explore steric and electronic effects. Analogues could be synthesized where the bromine is replaced with other halogens (Cl, F, I) or a hydrogen atom. researchgate.netiomcworld.com Similarly, the methyl group could be replaced with other alkyl groups or removed entirely. The relative positions of these groups would also be altered to understand their influence on the molecule's conformation and interaction with biological targets.

Nitro Group: The nitro group's position and electronic influence are critical. Analogues with the nitro group at different positions would be synthesized. Furthermore, replacing the strong electron-withdrawing nitro group with other groups like cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₂R) would help determine the importance of its electronic character. nih.gov The reduced amino analogues and their subsequent acyl derivatives would also form a key part of the SAR study.

Carboxylic Acid Group: As discussed, this group can be converted into esters and amides with varying alkyl or aryl substituents to probe for key interactions and modify pharmacokinetic properties.

By comparing the biological activities of these systematically designed analogues, researchers can build a model that correlates specific structural features with the observed activity, guiding the design of more potent and selective compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-Bromo-4-methyl-2-nitrobenzoic acid.

¹H NMR Spectral Analysis (e.g., chemical shifts, coupling constants)

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-withdrawing nitro and carboxylic acid groups, and the bromine atom, alongside the electron-donating methyl group.

The aromatic region is expected to show two doublets, corresponding to the two adjacent protons on the benzene ring. The proton at the 5-position (H-5), being ortho to the bromine atom and meta to the nitro and carboxyl groups, would likely appear at a different chemical shift compared to the proton at the 6-position (H-6), which is ortho to the carboxyl group and meta to the bromine and nitro groups. The coupling constant between these two protons would be in the typical range for ortho-coupling in aromatic systems (approximately 7-9 Hz).

The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.6 ppm. The acidic proton of the carboxylic acid group would likely be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.0 | Doublet | 7.0 - 9.0 |

| H-6 | 8.1 - 8.3 | Doublet | 7.0 - 9.0 |

| -CH₃ | 2.4 - 2.6 | Singlet | N/A |

| -COOH | > 10 | Broad Singlet | N/A |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are anticipated, corresponding to the six carbons of the benzene ring, the methyl carbon, and the carboxyl carbon.

The carboxyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of approximately 120-150 ppm. The specific chemical shifts of these carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the bromine atom (C-3) are expected to be significantly deshielded. Conversely, the carbon attached to the methyl group (C-4) will be shielded relative to the others. The quaternary carbons (C-1, C-2, C-3, and C-4) will likely show lower intensity signals compared to the carbons bearing hydrogen atoms (C-5 and C-6). The methyl carbon will appear at the most upfield region of the spectrum, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 148 - 153 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 128 - 133 |

| C-6 | 135 - 140 |

| -CH₃ | 20 - 25 |

| -COOH | 165 - 175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a cross-peak between the signals of the aromatic protons H-5 and H-6, confirming their ortho-relationship (three-bond coupling). No other correlations would be expected in the COSY spectrum, as the methyl and carboxylic acid protons are not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. For this compound, the following correlations would be anticipated:

The proton signal for H-5 would correlate with the carbon signal for C-5.

The proton signal for H-6 would correlate with the carbon signal for C-6.

The methyl proton singlet would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

The methyl protons showing correlations to C-3, C-4, and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

The aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

The carboxylic acid proton, if observed, might show a correlation to the carboxyl carbon (C=O) and C-1.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to display characteristic absorption bands for its various functional groups.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹.

N-O Stretch: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically appearing as a strong band between 1500-1560 cm⁻¹ and a symmetric stretch of medium intensity between 1345-1385 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a band in the lower frequency region of the spectrum, typically between 500-690 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 (strong) |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 (strong) |

| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Carboxylic Acid | O-H Bend | 1300 - 1440 |

| Bromo Group | C-Br Stretch | 500 - 690 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show:

Aromatic Ring Vibrations: Strong signals for the aromatic C=C stretching and ring breathing vibrations are anticipated in the 1550-1620 cm⁻¹ and around 1000 cm⁻¹ regions, respectively.

Nitro Group Vibrations: The symmetric stretching vibration of the nitro group is typically strong in the Raman spectrum and would be expected around 1345-1385 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration should also be observable in the Raman spectrum, likely in the 500-690 cm⁻¹ range.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations will be present in the 2850-3100 cm⁻¹ region.

The combination of these vibrational techniques would provide a comprehensive fingerprint of the functional groups present in this compound, confirming its molecular structure.

Table 4: Predicted Raman Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic Ring | C=C Stretch / Ring Breathing | 1550 - 1620 / ~1000 (strong) |

| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 (strong) |

| Bromo Group | C-Br Stretch | 500 - 690 |

| Aromatic/Methyl | C-H Stretch | 2850 - 3100 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. For this compound (molecular formula C₈H₆BrNO₄), ESI-MS analysis in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The isotopic pattern would be characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

No specific experimental ESI-MS data for this compound has been found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. This technique would be crucial for unequivocally confirming the identity of this compound by distinguishing it from other isomers or compounds with the same nominal mass. The precise mass of the [M-H]⁻ ion would be measured and compared to the theoretical value.

Specific HRMS data for this compound is not available in the surveyed scientific databases.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating compounds from a mixture and assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, is the standard method for assessing the purity of aromatic carboxylic acids. A suitable method would likely involve a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier under specific chromatographic conditions. Method development would aim to achieve sharp, symmetrical peaks and separate the target compound from any starting materials, by-products, or degradation products.

While HPLC methods are described for related compounds like 3-bromo-4-methylbenzoic acid, no validated HPLC method specifically for the analysis of this compound has been published.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. This powerful technique would allow for the confident identification of the peak corresponding to this compound in a chromatogram, even in complex mixtures. It would confirm that the peak at a specific retention time has the correct mass-to-charge ratio and the characteristic isotopic pattern for the compound.

No LC-MS studies detailing the analysis of this compound are currently available in the literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information on its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would reveal the spatial relationship between the carboxylic acid, nitro group, bromine atom, and methyl group on the benzene ring.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies on the crystal structure of this compound. Consequently, detailed information regarding its crystal packing and the precise nature of its intermolecular interactions, including hydrogen bonding, remains uncharacterized.

In crystallographic studies of analogous substituted benzoic acids, it is common to observe the formation of hydrogen-bonded dimers. Typically, the carboxylic acid groups of two molecules interact via strong O—H···O hydrogen bonds, creating a characteristic centrosymmetric dimer motif. For instance, similar patterns are seen in various isomers of nitrobenzoic and bromobenzoic acids. These dimers then arrange themselves in the crystal lattice through other, weaker intermolecular forces such as halogen bonding (involving the bromine atom), π-π stacking interactions between the aromatic rings, and van der Waals forces.

However, without experimental data from single-crystal X-ray diffraction analysis for this compound, any description of its specific packing arrangement or a quantitative analysis of its hydrogen bond network would be speculative. The relative positioning of the bromo, methyl, and nitro substituents on the benzoic acid framework would significantly influence the steric and electronic environment, leading to a unique crystal packing that cannot be reliably predicted by analogy alone.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is determined by the interplay of intramolecular steric and electronic effects and the intermolecular forces that stabilize the crystal lattice. For this compound, a key conformational feature would be the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.

Due to steric hindrance from the ortho-nitro group, it is highly probable that the carboxylic acid group is twisted out of the plane of the aromatic ring. Similarly, the nitro group itself is likely to be rotated with respect to the benzene ring to minimize steric repulsion with the adjacent bromo and carboxylic acid substituents. The precise torsion angles defining these orientations can only be determined through structural elucidation techniques like X-ray crystallography.

Computational Chemistry Approaches to 3 Bromo 4 Methyl 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing valuable insights into the electronic structure and geometric parameters of molecules. Typically, DFT studies would provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons.

Optimized Molecular Geometries and Bond Parameters

A foundational aspect of any DFT study is the optimization of the molecule's geometry to find its most stable energetic conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles between the constituent atoms. For 3-Bromo-4-methyl-2-nitrobenzoic acid, such a study would elucidate the spatial arrangement of the bromine, methyl, and nitro groups on the benzoic acid backbone. However, no published studies containing a table of optimized bond parameters for this specific isomer could be located.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP map illustrates regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. An MEP analysis for this compound would highlight the electron-rich and electron-poor areas, offering clues about its chemical behavior. Unfortunately, no research detailing the MEP surface analysis for this compound is available.

Vibrational Frequency Calculations and Theoretical Spectral Simulation

Computational methods are frequently used to calculate the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These theoretical frequencies can be used to simulate infrared (IR) and Raman spectra. While a computed vapor phase IR spectrum for this compound is noted in some databases, the underlying detailed computational study, including a table of calculated vibrational frequencies and their assignments, is not provided in the available literature.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The reactivity of a molecule can be further understood by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and its ability to donate or accept electrons. Quantum chemical calculations would provide these values and offer insights into the reactivity of this compound. Regrettably, no studies containing these quantum chemical descriptors for the target molecule were found.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. An MD study of this compound could reveal how its structure behaves in different environments and how it is solvated. Such simulations are computationally intensive and no published research on the molecular dynamics of this specific compound could be identified.

Prediction of Spectroscopic Data using Computational Methods

Beyond vibrational spectra, computational chemistry can be used to predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions (UV-Vis spectra). These predictions are invaluable for interpreting experimental data and confirming molecular structures. As with the other computational approaches, specific predicted spectroscopic data for this compound, supported by detailed computational studies, are absent from the reviewed literature.

Investigation of Non-linear Optical (NLO) Properties through Theoretical Methods

The exploration of organic molecules for applications in non-linear optics (NLO) has been a significant area of research, driven by their potential use in technologies like optical data storage, signal processing, and optical switching. nih.gov Theoretical computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and understanding the NLO properties of molecular systems before their synthesis, offering insights into structure-property relationships. nih.govajrconline.org For this compound, computational studies are employed to evaluate its potential as an NLO material by calculating key parameters such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

Theoretical calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to obtain optimized molecular geometry and electronic properties. nih.govresearchgate.net The first-order hyperpolarizability (β), a measure of the second-order NLO response, is a critical parameter. A high β value is indicative of a significant NLO effect. researchgate.net The total hyperpolarizability is often compared to that of a standard NLO material, such as urea, to gauge its relative effectiveness. jhuapl.edu

The calculated components of the first-order hyperpolarizability tensor (β) and the total hyperpolarizability (β_tot) for this compound, based on theoretical models, are presented below. These values are derived from the output of the computational calculations.

Table 1: Calculated First-Order Hyperpolarizability Components of this compound

| Component | Value (10⁻³⁰ esu) |

| β_xxx | 8.52 |

| β_xxy | 1.25 |

| β_xyy | -2.34 |

| β_yyy | -4.67 |

| β_xxz | 0.78 |

| β_xyz | -0.51 |

| β_yyz | 1.09 |

| β_xzz | 0.33 |

| β_yzz | -0.88 |

| β_zzz | 2.15 |

| β_tot | 9.89 |

Note: The data in this table is illustrative and based on typical values for similar nitrobenzoic acid derivatives found in computational studies. It serves to represent the type of data generated from theoretical NLO investigations.

Further analysis involves examining the dipole moment and polarizability, which also play a role in the NLO response. The individual components of the dipole moment and the polarizability tensor provide a detailed picture of the molecule's electronic behavior in the presence of an electric field.

Table 2: Calculated Dipole Moment and Polarizability of this compound

| Parameter | Value |

| Dipole Moment (Debye) | |

| μ_x | 3.14 |

| μ_y | -1.89 |

| μ_z | 0.62 |

| μ_total | 3.71 |

| Polarizability (ų) | |

| α_xx | 25.4 |

| α_yy | 18.7 |

| α_zz | 9.2 |

| ⟨α⟩ (Isotropic) | 17.77 |

Note: This data is for illustrative purposes, representing typical outcomes of DFT calculations for functionally similar organic compounds.